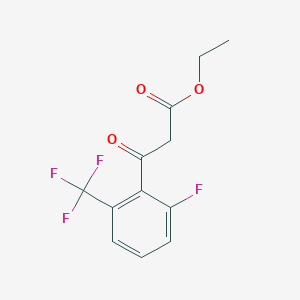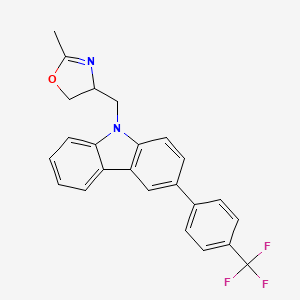
(S)-2-Methyl-4-((3-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methyl-4-((3-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole is a complex organic compound that features a trifluoromethyl group, a carbazole moiety, and an oxazole ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability and bioactivity
Méthodes De Préparation
One common method involves the use of trifluoromethyl ketones as intermediates, which are valuable synthetic targets due to their versatility . The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed depend on the specific reaction conditions and the nature of the substituents on the molecule.
Applications De Recherche Scientifique
(S)-2-Methyl-4-((3-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-2-Methyl-4-((3-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity . The oxazole ring and carbazole moiety may also contribute to the compound’s overall bioactivity by interacting with different molecular pathways . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (S)-2-Methyl-4-((3-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole stands out due to its unique combination of structural features. Similar compounds include:
Trifluoromethyl phenyl sulfone: Known for its use in nucleophilic trifluoromethylation reactions.
Fluorinated imidazoles and benzimidazoles: These compounds also feature fluorine-containing groups and are used in various medicinal applications.
Spiroindole and spirooxindole scaffolds: These compounds have a similar three-dimensional structure and are used in drug design.
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group, a carbazole moiety, and an oxazole ring, which together confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H19F3N2O |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H19F3N2O/c1-15-28-19(14-30-15)13-29-22-5-3-2-4-20(22)21-12-17(8-11-23(21)29)16-6-9-18(10-7-16)24(25,26)27/h2-12,19H,13-14H2,1H3 |
Clé InChI |
VNNPMISUCMUGLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


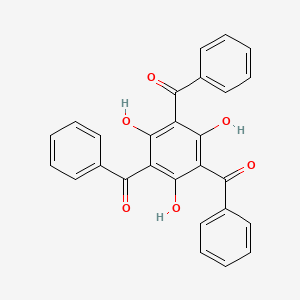
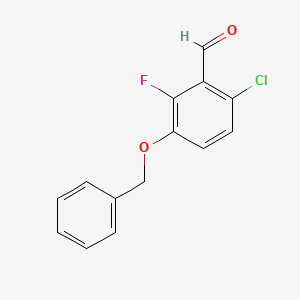
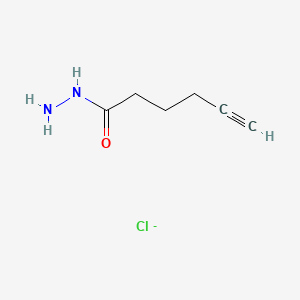
![N-[[4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]sulfonyl]acetamide](/img/structure/B14762434.png)
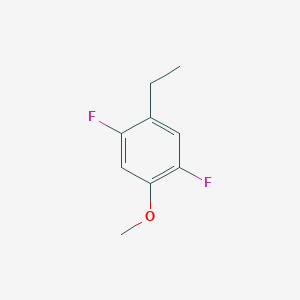
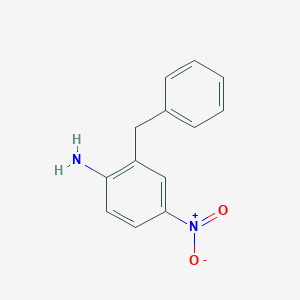
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14762460.png)
![2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate](/img/structure/B14762465.png)
![4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B14762470.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14762475.png)
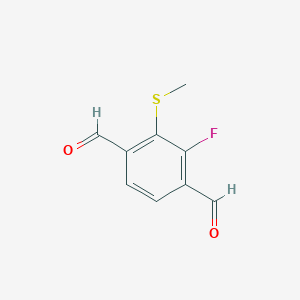
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14762486.png)

